Disulfamide

Description

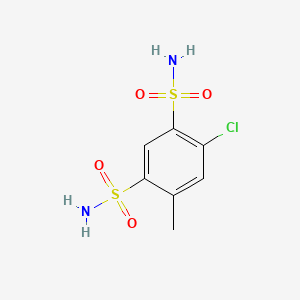

This compound is a benzenedisulfonamide and carbonic anhydrase (CA) inhibitor with diuretic activity. This compound inhibits CA, thereby preventing sodium, bicarbonate and thus water reabsorption in the proximal convoluted tubule resulting in diuresis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylbenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKEIREOSXLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217408 | |

| Record name | Disulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-88-5 | |

| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disulfamide mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Disulfiram in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potent anticancer properties, particularly when administered in complex with copper (DSF/Cu). This technical guide delineates the multifaceted mechanism of action of disulfiram in cancer cells. The primary modes of action include the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in cancer stem cell survival and therapy resistance; the induction of proteasome inhibition, leading to an accumulation of ubiquitinated proteins and endoplasmic reticulum stress; and the generation of reactive oxygen species (ROS), which triggers oxidative stress and subsequent apoptotic cell death. Furthermore, this document details the modulatory effects of disulfiram on critical cellular signaling pathways, such as NF-κB and JNK, and its ability to impair DNA repair mechanisms, thereby sensitizing cancer cells to conventional therapies. This guide provides a comprehensive overview of the molecular underpinnings of disulfiram's anticancer activity to inform further research and drug development efforts.

Introduction

The repurposing of existing drugs for oncological indications presents a promising strategy to accelerate the development of novel cancer therapies.[1] Disulfiram (tetraethylthiuram disulfide) is an FDA-approved drug for the treatment of chronic alcoholism.[2] A growing body of preclinical and clinical evidence has demonstrated its efficacy against a wide range of malignancies, including breast, prostate, lung, and glioblastoma.[1][3][4] The anticancer activity of disulfiram is profoundly enhanced by the presence of copper, with the DSF/Cu complex being the primary bioactive agent.[5][6] This guide provides a detailed examination of the molecular mechanisms through which disulfiram exerts its cytotoxic effects on cancer cells.

Core Mechanisms of Action

Aldehyde Dehydrogenase (ALDH) Inhibition

Disulfiram is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH).[3][7] The ALDH enzyme family, particularly isoforms like ALDH1A1 and ALDH1A3, are frequently overexpressed in cancer stem cells (CSCs) and are associated with resistance to chemotherapy and radiation.[8][9][10] By inhibiting ALDH, disulfiram can selectively target this resilient cancer cell subpopulation, thereby preventing tumor recurrence and metastasis.[1][2] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the cell, contributing to DNA damage and apoptosis.[11]

Proteasome Inhibition

The disulfiram-copper complex is a potent inhibitor of the 26S proteasome, the cellular machinery responsible for the degradation of ubiquitinated proteins.[1][7][12] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[13] A key molecular target of the DSF/Cu complex is the p97-NPL4 pathway, which is essential for the processing of proteins for proteasomal degradation.[7][14] This inhibitory effect on the proteasome is more pronounced in cancer cells, which often exhibit higher proteasome activity compared to normal cells.[12]

Induction of Reactive Oxygen Species (ROS)

The DSF/Cu complex catalyzes the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), within cancer cells.[15][16][17] This occurs through a series of redox cycling reactions involving copper ions.[16][17] The resulting increase in intracellular ROS levels overwhelms the cellular antioxidant capacity, leading to oxidative stress.[18] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and activates signaling pathways that lead to programmed cell death.[15][19] The pro-oxidant effect of DSF/Cu is a central component of its anticancer activity.[17]

Modulation of Cellular Signaling Pathways

Disulfiram and its copper complex modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers.[14] The DSF/Cu complex has been shown to inhibit the NF-κB pathway.[14][20] This inhibition is, in part, a consequence of proteasome inhibition, which prevents the degradation of IκBα, the natural inhibitor of NF-κB.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated in response to cellular stress, including oxidative stress.[14] Treatment with DSF/Cu has been shown to activate the JNK pathway, leading to the phosphorylation of c-Jun and the induction of apoptosis.[14][21]

Induction of Apoptosis

Disulfiram, particularly in the presence of copper, is a potent inducer of apoptosis in cancer cells.[1][13] Apoptosis is triggered through both the extrinsic and intrinsic pathways.

-

Extrinsic Pathway: The DSF/Cu complex can activate the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface, leading to the cleavage and activation of caspase-8.[19]

-

Intrinsic Pathway: The induction of ROS and mitochondrial membrane potential disruption by DSF/Cu activates the intrinsic, or mitochondrial, pathway of apoptosis.[6][18] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.

DNA Damage and Repair Inhibition

The accumulation of intracellular aldehydes due to ALDH inhibition and the generation of ROS by the DSF/Cu complex can cause significant DNA damage, including double-strand breaks.[11] Furthermore, DSF/Cu has been found to functionally impair DNA repair pathways.[4] This dual action of inducing DNA damage while simultaneously inhibiting its repair makes cancer cells highly vulnerable and enhances the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy.[2][4]

The Role of Copper

The anticancer efficacy of disulfiram is critically dependent on the presence of copper.[5][6] Cancer cells often have elevated levels of intracellular copper compared to normal cells.[6][13] Disulfiram acts as a copper ionophore, facilitating the transport of copper into cancer cells and leading to the formation of the cytotoxic DSF/Cu complex.[6][22] This selective accumulation of copper contributes to the preferential killing of cancer cells.[22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of disulfiram on cancer cells.

Table 1: IC50 Values of Disulfiram in Various Cancer Cell Lines

| Cell Line | Cancer Type | Disulfiram Concentration (µM) | Copper Supplementation | Reference |

| MDA-MB-231 | Breast Cancer | Not Specified | With Copper | [13] |

| MCF10DCIS.com | Breast Cancer | Not Specified | With Copper | [13] |

| Melanoma Cell Lines | Melanoma | 0.05 - 0.5 | With Copper | [19] |

| Glioblastoma BTICs | Glioblastoma | Low Nanomolar | With Copper | [4] |

| Osteosarcoma Cell Lines | Osteosarcoma | Not Specified | With Copper | [21] |

Table 2: Effects of Disulfiram on Cellular Processes

| Cellular Process | Cancer Type | Effect | Magnitude of Effect | Reference |

| Apoptosis | Melanoma | Increased | 4-6 fold increase | [18] |

| Tumor Growth Inhibition | Breast Cancer (Xenograft) | Decreased | 74% inhibition | [13] |

| Proteasome Activity | Breast Cancer | Inhibited | Significant decrease | [13] |

| ROS Production | Melanoma | Increased | Transient 2-fold elevation of superoxide | [18] |

| Mitochondrial Membrane Polarization | Melanoma | Decreased | Time-dependent decrease | [18] |

Experimental Protocols

This section would typically contain detailed methodologies. Due to the nature of the source material, specific, detailed protocols are not available. The following are generalized descriptions of common experimental procedures used to study the effects of disulfiram.

Cell Viability and Proliferation Assays

Cell viability is commonly assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Cell Counting Kit-8 (CCK-8). Cancer cells are seeded in 96-well plates and treated with varying concentrations of disulfiram, with and without copper supplementation, for specified time periods. The absorbance is then measured to determine the percentage of viable cells relative to an untreated control.

Apoptosis Assays

Apoptosis is frequently quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Caspase activation, a hallmark of apoptosis, can be measured using colorimetric or fluorometric assays that detect the activity of specific caspases (e.g., caspase-3, -8, -9).

Proteasome Activity Assays

The chymotrypsin-like activity of the proteasome can be measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Cell lysates are incubated with the substrate, and the fluorescence of the cleaved product (AMC) is measured over time. A decrease in fluorescence in disulfiram-treated cells compared to controls indicates proteasome inhibition.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are loaded with the probe and then treated with disulfiram. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.

Signaling Pathway and Workflow Diagrams

Caption: Core mechanism of action of Disulfiram/Copper in cancer cells.

Caption: Generalized experimental workflow for studying Disulfiram's effects.

Conclusion

Disulfiram exhibits a robust and multi-pronged anticancer activity, particularly when combined with copper. Its ability to inhibit ALDH and the proteasome, generate ROS, modulate key signaling pathways, and induce apoptosis makes it a compelling candidate for cancer therapy. The wealth of preclinical data supports its further investigation in clinical trials, both as a monotherapy and in combination with existing anticancer agents, to fully realize its therapeutic potential. This guide provides a foundational understanding of its mechanisms to aid researchers and drug developers in this endeavor.

References

- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfiram-containing polymeric nanocapsules with anticancer activity for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The combination of disulfiram and copper for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance [frontiersin.org]

- 11. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors [thno.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The immunomodulatory function and antitumor effect of disulfiram: paving the way for novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence [mdpi.com]

- 16. Disulfiram causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidizing to death: Disulfiram for cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Disulfiram induces apoptosis in human melanoma cells: a redox-related process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Disulfiram induces copper-dependent stimulation of reactive oxygen species and activation of the extrinsic apoptotic pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]

A Technical Guide to the Synthesis and Structural Analysis of Disulfamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, structural elucidation, and biological significance of disulfamide analogs. It is intended to serve as a technical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key processes and pathways. The information compiled herein is drawn from contemporary scientific literature to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound Analogs

This compound, chemically known as 5-chlorotoluene-2,4-disulfonamide, belongs to the broader class of organic compounds known as sulfonamides.[1] The core structure of sulfonamides features a sulfonyl group connected to an amine group (-SO₂NH-).[2] Analogs of this compound, which include a wide range of sulfonamide and disulfonamide derivatives, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3]

Historically, sulfonamides were among the first synthetic antimicrobial agents.[2] Today, their derivatives are recognized for a much wider spectrum of biological effects, including anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[3][4][5] The anticancer activity of these compounds is particularly notable; they can inhibit crucial enzymes like carbonic anhydrases and tyrosine kinases, disrupt cancer cell signaling pathways, induce apoptosis, and halt cell proliferation.[5][6] This versatility makes the synthesis and analysis of novel this compound analogs a fertile area of research for developing new therapeutic agents.[4][5]

Synthesis of this compound Analogs

The synthesis of sulfonamides and their analogs can be achieved through several routes. A prevalent and efficient method is the one-pot synthesis starting from thiols or disulfides. This approach involves the in situ generation of a sulfonyl chloride intermediate via oxidation, which then reacts with a primary or secondary amine to form the final sulfonamide product.[7][8] This method is favored for its high efficiency, cost-effectiveness, and often mild reaction conditions.[7][8]

General Synthetic Workflow

The diagram below illustrates a common one-pot synthesis strategy for producing sulfonamide analogs from disulfide precursors.

Detailed Experimental Protocol: One-Pot Synthesis from Disulfides

This protocol is a representative example based on methodologies described for the synthesis of sulfonamides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as the oxidizing agent.[7][8]

-

Reaction Setup: To a solution of the starting disulfide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 1,3-dichloro-5,5-dimethylhydantoin (DCH) (2.0 mmol).

-

Formation of Sulfonyl Chloride: Stir the mixture at room temperature. The progress of the oxidation to the sulfonyl chloride intermediate can be monitored by thin-layer chromatography (TLC).

-

Addition of Amine: Once the disulfide is consumed, add the desired primary or secondary amine (2.5 mmol, excess) to the reaction vessel.

-

Sulfonamide Formation: Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up: Upon completion, quench the reaction by adding distilled water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure sulfonamide analog.

-

Characterization: Confirm the structure of the purified product using analytical techniques such as NMR, Mass Spectrometry, and FT-IR.

Table 1: Representative Synthesis of Sulfonamides from Disulfides

| Entry | Disulfide | Amine | Oxidant | Yield (%) | Reference |

| 1 | Diphenyl disulfide | Aniline | DCH | 92 | [7] |

| 2 | Dibenzyl disulfide | Piperidine | DCH | 95 | [7] |

| 3 | Di-n-butyl disulfide | Morpholine | DCH | 88 | [7] |

| 4 | Diphenyl disulfide | Benzylamine | NaDCC·2H₂O | 94 | [8] |

Structural Analysis

The definitive characterization of newly synthesized this compound analogs relies on a combination of modern analytical techniques. NMR spectroscopy is essential for elucidating the molecular structure in solution, while X-ray crystallography provides unambiguous proof of the three-dimensional atomic arrangement in the solid state.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of synthesized analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the verification of the compound's structural framework.[9][10]

Experimental Workflow for NMR Analysis

Detailed Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified sulfonamide analog and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is then optimized through a process called shimming to ensure homogeneity. The probe is tuned to the specific nuclei being observed (e.g., ¹H, ¹³C).

-

Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Subsequently, acquire a ¹³C NMR spectrum, which often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected using the spectrometer's software.

-

Spectral Interpretation: Analyze the processed spectra by identifying chemical shifts (ppm), signal multiplicities (singlet, doublet, etc.), coupling constants (Hz), and signal integrals. These data are used to assign specific protons and carbons to the molecular structure.[11][12]

Table 2: Characteristic NMR Chemical Shifts for Sulfonamide Analogs

| Group / Proton | Nucleus | Typical Chemical Shift (ppm) | Notes | Reference |

| Sulfonamide N-H | ¹H | 8.7 - 11.3 | Can be a broad singlet; position is solvent-dependent and may exchange with D₂O. | [11][12] |

| Aromatic C-H | ¹H | 6.5 - 8.0 | Exact shifts and splitting patterns depend on the substitution pattern of the aromatic rings. | [11] |

| Aliphatic C-H (α to N) | ¹H | 2.5 - 4.0 | Chemical shift depends on the specific alkyl group. | N/A |

| Methoxy (-OCH₃) | ¹H | ~ 3.6 | Typically appears as a sharp singlet. | [11] |

| Aromatic Carbons | ¹³C | 110 - 160 | The carbon directly attached to the sulfonyl group is often found further downfield. | [11] |

| Methoxy Carbon | ¹³C | 55 - 56 | Characteristic shift for the -OCH₃ carbon. | [11] |

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[13][14] The primary challenge is growing a single crystal of sufficient quality.

Experimental Workflow for X-ray Crystallography

Detailed Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane) to create a saturated or near-saturated solution. Use a method like slow evaporation (leaving the vial loosely covered), vapor diffusion (placing the vial in a sealed chamber with a less polar anti-solvent), or slow cooling to encourage the formation of single crystals over several days or weeks.

-

Crystal Selection and Mounting: Using a microscope, select a well-formed, transparent crystal free of visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen gas (typically at 100 K) is often used to minimize thermal motion and radiation damage. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[13]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to generate an electron density map.[15] An initial atomic model is built into this map. This model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding the final, precise 3D structure.[14][15]

Table 3: Example Crystallographic Data for a Sulfonamide Analog

| Parameter | Value | Reference |

| Compound | 2-cyanoguanidinophenytoin | [16] |

| Crystal System | Monoclinic | [16] |

| Space Group | P2₁/c | [16] |

| Molecules per Unit Cell (Z) | 4 | [16] |

| Notes | Structure stabilized by inter- and intramolecular hydrogen bonds. | [16] |

Biological Activity and Signaling Pathways

Disulfiram (a related disulfide compound) and its analogs, along with various sulfonamides, have demonstrated significant anticancer potential.[6][17] Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes and signaling pathways that are dysregulated in cancer.

Key anticancer mechanisms include:

-

Inhibition of Aldehyde Dehydrogenase (ALDH): ALDH is a marker for cancer stem cells, and its inhibition can suppress their self-renewal capacity.[6]

-

Proteasome Inhibition: Analogs can form complexes with metal ions, leading to the inhibition of proteasome activity, which causes an accumulation of misfolded proteins and induces apoptosis in cancer cells.[6][18]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][17]

-

Disruption of Signaling Pathways: They can interfere with critical signaling cascades like NF-κB, which is involved in inflammation, cell survival, and proliferation.[4]

Signaling Pathway for Disulfiram/Analog-Induced Apoptosis

Table 4: In Vitro Cytotoxic Activity of Sulfonamide Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 8a (N-ethyl toluene-4-sulphonamide) | HeLa | Cervical Cancer | 10.91 | [4] |

| MCF-7 | Breast Cancer | 12.74 | [4] | |

| MDA-MB-231 | Breast Cancer | 19.22 | [4] | |

| 8b (2,5-Dichlorothiophene-3-sulphonamide) | HeLa | Cervical Cancer | 7.21 | [4] |

| MCF-7 | Breast Cancer | 7.13 | [4] | |

| MDA-MB-231 | Breast Cancer | 4.62 | [4] |

Conclusion

This compound analogs represent a versatile and pharmacologically significant class of compounds. Their synthesis, particularly through efficient one-pot methods, is well-established, allowing for the generation of diverse chemical libraries for drug discovery programs. The structural characterization of these molecules is rigorously performed using a combination of NMR spectroscopy and X-ray crystallography, which together provide a complete picture of their chemical identity and three-dimensional architecture. The proven anticancer activities, driven by mechanisms such as proteasome inhibition and the induction of apoptosis, underscore the therapeutic potential of these analogs and ensure they will remain a focus of intensive research and development.

References

- 1. This compound | C7H9ClN2O4S2 | CID 68935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. alpaipars.com [alpaipars.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Disulfiram's Anticancer Activity: Evidence and Mechanisms. | Semantic Scholar [semanticscholar.org]

The Discovery of Disulfamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption. The critical role of CAs in these pathways has made them attractive targets for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, altitude sickness, and, more recently, cancer.

Among the various classes of carbonic anhydrase inhibitors (CAIs), the aromatic and heterocyclic sulfonamides are the most studied and clinically utilized. This technical guide focuses on the discovery and characterization of a fundamental disulfonamide, disulfamide (benzene-1,3-disulfonamide), as a carbonic anhydrase inhibitor. We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the molecular mechanism of action.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative data for benzene-1,3-disulfonamide and related compounds against several human carbonic anhydrase (hCA) isoforms.

| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

| Benzene-1,3-disulfonamide | hCA I | Moderate Inhibitor | [1] |

| hCA II | Potent Inhibitor | [1] | |

| hCA IX | Effective Inhibitor | [1] | |

| hCA XII | Effective Inhibitor | [1] | |

| Acetazolamide (Standard) | hCA I | 250 | [2] |

| hCA II | 12 | [2] | |

| hCA IX | 25.8 | [2] | |

| hCA XII | 5.7 | [2] | |

| Various Benzenesulfonamide Derivatives | hCA I | 24.6 - >10,000 | [2][3][4] |

| hCA II | 2.4 - 564.9 | [2][4] | |

| hCA IX | 8.5 - 7766 | [2][3][4][5] | |

| hCA XII | 6.1 - 316 | [2][3][4][5] |

Experimental Protocols

The characterization of carbonic anhydrase inhibitors relies on robust and reproducible experimental assays. The two most common methods are the stopped-flow CO₂ hydration assay and the Wilbur-Anderson assay.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is a sensitive and accurate method for determining the kinetic parameters of CA inhibition.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The presence of an inhibitor will decrease the reaction rate. By measuring the initial rates of reaction at various substrate and inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Materials:

-

Stopped-flow spectrophotometer

-

Syringes for the spectrophotometer

-

Buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.5)

-

pH indicator solution (e.g., 0.2 mM Phenol Red)

-

Sodium sulfate (to maintain constant ionic strength)

-

Purified carbonic anhydrase isoform

-

Inhibitor stock solution (in DMSO or appropriate solvent)

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

Procedure:

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the absorbance maximum of the chosen pH indicator (e.g., 557 nm for Phenol Red).

-

Equilibrate the system to the desired temperature (typically 25°C).

-

-

Reagent Preparation:

-

Prepare a reaction mixture in one syringe containing the buffer, pH indicator, sodium sulfate, and the carbonic anhydrase enzyme at a fixed concentration.

-

Prepare a substrate solution in the other syringe containing CO₂-saturated water.

-

For inhibitor studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a set period (e.g., 15 minutes) before loading into the syringe.

-

-

Measurement of Catalyzed Rate:

-

Rapidly mix the contents of the two syringes in the stopped-flow instrument.

-

Monitor the change in absorbance over time (typically 10-100 seconds) as the pH of the solution decreases due to the formation of bicarbonate and protons.

-

The initial rate of the reaction is determined from the slope of the initial linear portion of the absorbance versus time curve.

-

-

Measurement of Inhibited Rate:

-

Repeat the measurement with different concentrations of the inhibitor pre-incubated with the enzyme.

-

-

Data Analysis:

-

The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software. The Cheng-Prusoff equation can also be used to calculate Kᵢ from IC₅₀ values if the mechanism of inhibition is known.

-

Stopped-flow CO₂ hydration assay workflow.

Wilbur-Anderson Assay

This is a classic, electrometric method for determining CA activity.

Principle: The assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The presence of carbonic anhydrase significantly shortens this time.

Materials:

-

pH meter with a fast-response electrode

-

Constant temperature bath (0°C)

-

Reaction vessel (e.g., a 20 mL beaker)

-

Magnetic stirrer and stir bar

-

Tris-HCl buffer (0.02 M, pH 8.3)

-

CO₂-saturated water

-

Purified carbonic anhydrase

-

Inhibitor solution

Procedure:

-

Blank Determination (Uncatalyzed Rate):

-

Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel in the 0°C bath.

-

Add 4.0 mL of chilled CO₂-saturated water and immediately start a stopwatch.

-

Record the time (T₀) required for the pH to drop from 8.3 to 6.3.

-

-

Enzyme Activity Determination (Catalyzed Rate):

-

Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.

-

Add a known amount of the carbonic anhydrase solution.

-

Add 4.0 mL of chilled CO₂-saturated water and immediately start a stopwatch.

-

Record the time (T) required for the pH to drop from 8.3 to 6.3.

-

-

Inhibition Assay:

-

Pre-incubate the enzyme with the inhibitor for a specified time.

-

Repeat the enzyme activity determination procedure with the enzyme-inhibitor mixture.

-

-

Calculation of Activity:

-

One Wilbur-Anderson unit (WAU) is calculated as: (T₀ - T) / T.

-

The percentage of inhibition is calculated as: [(Activity_control - Activity_inhibitor) / Activity_control] x 100.

-

Mechanism of Action

Sulfonamide-based inhibitors, including this compound, exert their effect by directly interacting with the active site of the carbonic anhydrase enzyme. The active site contains a catalytically essential zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH).

The primary mechanism of inhibition involves the deprotonated sulfonamide group (-SO₂NH⁻) acting as a zinc-binding group (ZBG). This negatively charged nitrogen displaces the zinc-bound water/hydroxide and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry. This binding event prevents the substrate (CO₂) from accessing the catalytic center, thereby inhibiting the enzyme's function.

The benzene ring and the second sulfonamide group of this compound can form additional interactions with amino acid residues in the active site cleft, which can influence the inhibitor's affinity and isoform selectivity. X-ray crystallography studies of benzene-1,3-disulfonamide derivatives in complex with hCA II have shown that the second sulfonamide group can form hydrogen bonds with hydrophilic residues in the active site, such as His64, Asn67, and Gln92.[1]

Mechanism of carbonic anhydrase inhibition by this compound.

Conclusion

This compound, as a fundamental benzene-1,3-disulfonamide, represents a core scaffold in the development of potent carbonic anhydrase inhibitors. Its mechanism of action, centered on the coordination of its sulfonamide group to the active site zinc ion, is a hallmark of this class of inhibitors. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the design and evaluation of novel carbonic anhydrase inhibitors for a variety of therapeutic applications. The ongoing exploration of structure-activity relationships within this chemical class continues to yield inhibitors with improved potency and isoform selectivity.

References

- 1. Carbonic anhydrase inhibitors: inhibition of human, bacterial, and archaeal isozymes with benzene-1,3-disulfonamides--solution and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document: Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfon... - ChEMBL [ebi.ac.uk]

In-Silico Modeling of Disulfiram Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram, a drug historically used for the treatment of alcohol dependence, is gaining significant attention for its potential therapeutic applications in other diseases, including cancer and viral infections. Its mechanism of action extends beyond the well-established inhibition of aldehyde dehydrogenase (ALDH), implicating a range of molecular targets. This technical guide provides an in-depth overview of the in-silico modeling of Disulfiram's binding to its key targets, offering a valuable resource for researchers and professionals in drug development. We will delve into the quantitative binding data, detailed experimental protocols for computational modeling, and the signaling pathways influenced by Disulfiram's interactions.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity of Disulfiram and its metabolites with various biological targets. This information is crucial for understanding the potency and selectivity of the drug.

Table 1: Inhibition of Aldehyde Dehydrogenase (ALDH)

| Compound | Target | Species | Method | IC50 (µM) | Citation |

| Disulfiram | ALDH | Baker's Yeast | Enzyme Assay | 2.65 | [1] |

| S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) | Recombinant mitochondrial ALDH (rmALDH) | Rat | Enzyme Assay | 4.62 |

Table 2: Interaction with SARS-CoV-2 Proteases

| Compound | Target | Method | Binding Free Energy (kcal/mol) | IC50 (µM) | Citation |

| Disulfiram | Papain-like protease (PLpro) | In vitro assay | - | 6.9–7.5 | [2] |

| DETC-MeSO (metabolite) | Papain-like protease (PLpro) | DFT Calculation | -12.10 (ΔG) | - | [2] |

Table 3: Interaction with Other Targets

| Compound | Target | Method | Binding Affinity (Kd) | Binding Energy (kcal/mol) | Citation |

| CuET (metabolite) | NPL4 | Isothermal Titration Calorimetry | Nanomolar range | - | [3] |

| Disulfiram | Human Serum Albumin | Molecular Docking | - | -5 to -6.7 | [4] |

Experimental Protocols: In-Silico Methodologies

Detailed computational protocols are essential for replicating and building upon existing research. This section provides methodologies for two key in-silico techniques used to study Disulfiram-target interactions: molecular docking and molecular dynamics simulations.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using AutoDock Vina.

1. Preparation of the Receptor:

- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

- Remove water molecules, ions, and any co-crystallized ligands.

- Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools.

- Define the grid box, which specifies the search space for the docking, ensuring it encompasses the active site or binding pocket of interest.

2. Preparation of the Ligand (Disulfiram):

- Obtain the 3D structure of Disulfiram from a database like PubChem.

- Optimize the ligand's geometry using a suitable force field.

- Assign rotatable bonds to allow for conformational flexibility during docking.

- Save the prepared ligand in the PDBQT format.

3. Running the Docking Simulation:

- Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

- Execute AutoDock Vina from the command line, referencing the configuration file.

4. Analysis of Results:

- Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

- Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or Chimera to identify key interacting residues.

Molecular Dynamics Simulations with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. The following is a generalized workflow using GROMACS.

1. System Preparation:

- Start with the docked complex of the target protein and Disulfiram.

- Choose a suitable force field (e.g., CHARMM36, AMBER) for both the protein and the ligand. Ligand parameters may need to be generated using a server like CGenFF.

- Place the complex in a simulation box of appropriate shape and size.

- Solvate the system with a chosen water model (e.g., TIP3P).

- Add ions to neutralize the system and mimic physiological salt concentration.

2. Energy Minimization:

- Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

3. Equilibration:

- Perform a two-phase equilibration:

- NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand positions to allow the solvent to equilibrate.

- NPT (constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure, allowing the box dimensions to fluctuate while maintaining temperature.

4. Production MD:

- Run the production simulation for a desired length of time (nanoseconds to microseconds) without restraints.

- Save the trajectory and energy data at regular intervals.

5. Analysis:

- Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand hydrogen bonds, and binding free energy (using methods like MM/PBSA or MM/GBSA).

Signaling Pathways and Experimental Workflows

The interaction of Disulfiram with its targets can modulate various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a typical in-silico workflow.

Conclusion

The in-silico modeling of Disulfiram's interactions with its various targets provides a powerful approach to understanding its multifaceted pharmacological profile. The quantitative data, detailed computational protocols, and pathway visualizations presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this versatile drug. As computational methods continue to advance, in-silico modeling will undoubtedly play an increasingly vital role in the repurposing and development of drugs like Disulfiram for a new era of therapeutic applications.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Reactivity and binding mode of disulfiram, its metabolites, and derivatives in SARS-CoV-2 PLpro: insights from computational chemistry studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular modelling studies unveil potential binding sites on human serum albumin for selected experimental and in silico COVID-19 drug candidate molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Disulfamide

Notice to the Reader: Comprehensive technical data on the pharmacokinetics and pharmacodynamics of Disulfamide is limited in publicly available scientific literature. The following guide summarizes the available information. A similarly named drug, Disulfiram, has been extensively studied, and a detailed report on its properties can be provided upon request.

Introduction to this compound

This compound is a sulfonamide derivative identified primarily as a carbonic anhydrase inhibitor with diuretic properties.[1][2] Its chemical name is 4-chloro-6-methylbenzene-1,3-disulfonamide.[2] While its primary therapeutic application is as a diuretic, it has also been investigated for its potential as an anti-tumor agent.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of carbonic anhydrase.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the enzyme carbonic anhydrase (CA).[1][2] This inhibition occurs in the proximal convoluted tubule of the kidneys. By blocking carbonic anhydrase, this compound prevents the reabsorption of sodium and bicarbonate, leading to increased excretion of these ions and, consequently, water, resulting in diuresis.[1][2]

The inhibition of carbonic anhydrase is also the basis for its investigation as an anti-tumor agent. Certain carbonic anhydrase isozymes, such as CA IX, CA XII, and CA XIV, are predominantly found in tumor cells. It is hypothesized that by inhibiting these isozymes, this compound may lead to the acidification of the intracellular environment of cancer cells or reduce the availability of bicarbonate for nucleotide synthesis, thereby inhibiting tumor growth.[3]

Caption: Mechanism of Diuretic Action of this compound.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative pharmacodynamic data for this compound.

| Parameter | Value | Target | Reference |

| IC50 | 0.07 µM | Carbonic Anhydrase | [1] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the available literature.

Experimental Protocols

Evaluation of Diuretic Activity in Animal Models

A common experimental protocol to assess diuretic activity in rats, as described by Lipschitz et al. (1943), involves the following steps:

-

Animal Preparation: Male Wistar rats are typically used. The animals are fasted overnight with free access to water.

-

Hydration: The animals are orally hydrated with a saline solution.

-

Drug Administration: The test substance (this compound) is administered, often via intraperitoneal injection or oral gavage, at varying doses. A control group receives the vehicle, and a positive control group receives a standard diuretic like furosemide.

-

Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

-

Analysis: The total volume of urine is measured. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined to assess natriuretic and kaliuretic effects.

One study noted that an intraperitoneal injection of 200 mg/kg of this compound in male Wistar rats resulted in an elevation of blood sugar levels.[1]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against carbonic anhydrase can be determined using an esterase assay. A common method involves:

-

Enzyme and Substrate: Purified carbonic anhydrase and a substrate like p-nitrophenyl acetate are used.

-

Reaction: The enzyme catalyzes the hydrolysis of the substrate, which produces a colored product (p-nitrophenol) that can be measured spectrophotometrically.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (this compound). The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

A Note on Disulfiram

It is important to distinguish this compound from the similarly named drug, Disulfiram . Disulfiram is a well-researched medication used for the treatment of alcohol dependence. Extensive data is available on the pharmacokinetics, pharmacodynamics, mechanism of action, and clinical applications of Disulfiram. Should you require an in-depth technical guide on Disulfiram, this can be provided.

References

The Genesis of a Diuretic: An In-depth Technical Guide to the Historical Development and Discovery of Disulfamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfamide (5-chlorotoluene-2,4-disulfonamide), a sulfonamide derivative, emerged from the fervent era of diuretic discovery in the mid-20th century. Its development is intrinsically linked to the broader exploration of sulfonamides as therapeutic agents, a journey that began with antibacterial agents and later pivoted to revolutionize the management of fluid retention and hypertension. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific principles underlying this compound, including its synthesis, mechanism of action, and early clinical evaluation.

Historical Context: The Dawn of Sulfonamide Diuretics

The story of this compound begins with the groundbreaking work on sulfonamides. Initially recognized for their antibacterial properties, a serendipitous observation of their diuretic side effects paved the way for a new class of drugs. The pioneering research in the 1940s and 1950s, particularly the work of scientists at Merck Sharp & Dohme Research Laboratories, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, was instrumental. Their systematic investigation into carbonic anhydrase inhibitors led to the landmark discovery of chlorothiazide in 1957, the first orally effective and potent diuretic. This breakthrough ignited a wave of research into structurally related sulfonamide compounds with potential diuretic activity, setting the stage for the development of drugs like this compound.

While the exact date of the first synthesis of this compound and the specific researchers who discovered it are not prominently documented in major scientific literature, its emergence can be situated within the intensive period of diuretic research that followed the introduction of chlorothiazide. A 1959 clinical study published in Italian, investigating the diuretic effect of a closely related compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, underscores the active exploration of such molecules for their diuretic potential during this era.

Synthesis of this compound

The synthesis of this compound, a substituted benzenedisulfonamide, likely followed established methods for the preparation of aromatic sulfonamides developed during that period. A plausible and historically relevant synthetic pathway starts from m-chloroaniline.

Experimental Protocol: Synthesis of 5-chloroaniline-2,4-disulfonyl chloride (Precursor)

A common method for the synthesis of the key intermediate, 5-chloroaniline-2,4-disulfonyl chloride, involved the chlorosulfonation of m-chloroaniline. This process is detailed in patents from the 1960s.

Materials:

-

m-Chloroaniline

-

Chlorosulfonic acid

-

Phosphorus pentachloride or thionyl chloride (optional, to drive the reaction to completion)

-

Ice

-

Water

-

t-Butanol (for ammonolysis)

-

Ammonia gas

Procedure:

-

Chlorosulfonation: m-Chloroaniline is reacted with an excess of chlorosulfonic acid. The reaction is typically carried out at a controlled temperature, often with gradual heating. The addition of phosphorus pentachloride or thionyl chloride can be used to improve the yield of the disulfonyl chloride.

-

Quenching: The reaction mixture is carefully poured onto crushed ice to precipitate the 5-chloroaniline-2,4-disulfonyl chloride.

-

Isolation: The solid product is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Synthesis of this compound from 5-chloroaniline-2,4-disulfonyl chloride

The subsequent conversion of the disulfonyl chloride to the disulfonamide (this compound) would involve ammonolysis.

Procedure:

-

Ammonolysis: The prepared 5-chloroaniline-2,4-disulfonyl chloride is dissolved in a suitable solvent, such as t-butanol.

-

Dry ammonia gas is bubbled through the solution. The reaction proceeds to replace the chloro groups of the sulfonyl chloride moieties with amino groups.

-

Workup: The reaction mixture is concentrated to remove excess ammonia and the solvent. The product is then precipitated by the addition of water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound exerts its diuretic effect primarily through the inhibition of the enzyme carbonic anhydrase.[1] This enzyme is abundant in the proximal convoluted tubules of the kidneys and plays a crucial role in the reabsorption of sodium bicarbonate.

Signaling Pathway

Caption: Mechanism of action of this compound via carbonic anhydrase inhibition.

By inhibiting carbonic anhydrase, this compound disrupts the following cascade:

-

Reduced Bicarbonate Reabsorption: In the proximal tubule, carbonic anhydrase facilitates the conversion of filtered bicarbonate (HCO3-) into carbonic acid (H2CO3), which then dehydrates to carbon dioxide (CO2) and water. CO2 readily diffuses into the tubular cell.

-

Inhibition of Intracellular Carbonic Anhydrase: Inside the cell, carbonic anhydrase is inhibited by this compound, preventing the rehydration of CO2 back to H2CO3.

-

Decreased Proton Availability: This intracellular inhibition reduces the availability of protons (H+) for the Na+/H+ exchanger on the apical membrane.

-

Increased Excretion of Sodium and Bicarbonate: The reduced activity of the Na+/H+ exchanger leads to decreased sodium reabsorption. Consequently, more sodium, bicarbonate, and water are excreted in the urine, resulting in diuresis.

Early Preclinical and Clinical Evaluation

While specific, detailed quantitative data from the initial studies on this compound are scarce in readily available literature, the general approach to evaluating new diuretic agents in that era provides a framework for understanding how its efficacy would have been determined.

Preclinical Studies (Animal Models)

Experimental Protocol: Evaluation of Diuretic Activity in Rats

This protocol is a generalized representation of methods used to assess diuretic activity in the mid-20th century.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

-

Hydration: Rats are orally loaded with a saline solution (e.g., 0.9% NaCl) to ensure a baseline level of urine output.

-

Drug Administration: Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a known diuretic (e.g., meralluride or later, chlorothiazide), and test groups receiving different doses of this compound.

-

Urine Collection: Rats are placed in individual metabolic cages, and urine is collected at specified time intervals (e.g., every hour for 5-6 hours).

-

Analysis: The following parameters are measured:

-

Total urine volume

-

Urinary electrolyte concentrations (Na+, K+, Cl-)

-

Urine pH

-

Data Presentation:

| Group | Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) | Cl- Excretion (mEq/5h) |

| Control (Vehicle) | - | Data | Data | Data | Data |

| Positive Control | Dose | Data | Data | Data | Data |

| This compound | Dose 1 | Data | Data | Data | Data |

| This compound | Dose 2 | Data | Data | Data | Data |

| This compound | Dose 3 | Data | Data | Data | Data |

Note: This table is a template. Specific data from early this compound studies are not available.

Early Clinical Studies

The 1959 Italian study on a related compound provides a glimpse into the clinical evaluation of such diuretics. These early studies were often conducted in patients with edema secondary to congestive heart failure.

Experimental Workflow:

Caption: Generalized workflow for an early clinical trial of a diuretic.

Quantitative Data from Early Clinical Trials (Hypothetical Representation):

| Parameter | Baseline | Day 1 | Day 2 | Day 3 |

| Body Weight (kg) | Data | Data | Data | Data |

| 24h Urine Volume (L) | Data | Data | Data | Data |

| 24h Urinary Na+ (mEq) | Data | Data | Data | Data |

| 24h Urinary K+ (mEq) | Data | Data | Data | Data |

| Serum Na+ (mEq/L) | Data | Data | Data | Data |

| Serum K+ (mEq/L) | Data | Data | Data | Data |

Note: This table is a template. Specific data from early this compound clinical trials are not available.

Conclusion

The discovery and development of this compound are a testament to a pivotal era in medicinal chemistry and pharmacology. Born from the broader investigation of sulfonamides, its history is intertwined with the revolutionary development of modern diuretic therapy. While specific details of its initial synthesis and the individuals responsible remain somewhat obscure, its mechanism of action as a carbonic anhydrase inhibitor is well-understood and places it firmly within the lineage of diuretics that transformed the management of cardiovascular and renal diseases. The experimental protocols and data presentation formats outlined in this guide reflect the scientific approaches of the time and provide a framework for understanding the foundational research that would have been conducted to establish its therapeutic potential. Further archival research into the patent literature and scientific publications of the late 1950s and early 1960s may yet uncover more specific details about the genesis of this important diuretic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Off-label Research Applications of Disulfiram

Introduction

Disulfiram (DSF), marketed as Antabuse, is a drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of alcohol use disorder.[1] Its primary clinical application relies on the irreversible inhibition of aldehyde dehydrogenase (ALDH), an enzyme critical for alcohol metabolism.[1][2] This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant reaction and thus deterring alcohol use.[1] Beyond this well-established role, a growing body of preclinical and clinical research has unveiled the potential of Disulfiram in a variety of other therapeutic areas, a strategy known as drug repurposing.[3][4] This guide provides a technical overview of the significant off-label applications of Disulfiram in oncology, virology, and neurology, detailing its mechanisms of action, relevant experimental data, and key research protocols.

Application in Oncology Research

Disulfiram has emerged as a promising candidate for cancer therapy, both as a standalone agent and as a sensitizer for conventional chemotherapy and radiotherapy.[5][6] Its anticancer effects are often significantly potentiated by the presence of copper, with which it forms a cytotoxic complex.[7][8]

Core Mechanisms of Action

The anticancer activity of Disulfiram is multifaceted, targeting several key cellular pathways crucial for tumor growth and survival.

-

Inhibition of the Ubiquitin-Proteasome System (UPS) : The Disulfiram-copper (DSF-Cu) complex is a potent inhibitor of the 26S proteasome.[9] This leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum stress and triggering apoptosis in cancer cells.[7][10] A key target within this pathway is the p97-NPL4 segregase complex, which is essential for protein degradation; its inhibition by DSF-Cu leads to cancer cell death.[9][11]

-

Aldehyde Dehydrogenase (ALDH) Inhibition : Many cancer stem cells (CSCs), which are implicated in tumor recurrence and resistance, exhibit high ALDH activity.[5] Disulfiram's primary function as an ALDH inhibitor allows it to selectively target and eliminate these CSC populations.[5][9]

-

Induction of Oxidative Stress : DSF can trigger the generation of reactive oxygen species (ROS) within cancer cells, leading to significant oxidative stress, DNA damage, and subsequent apoptosis.[12]

-

Inhibition of the NF-κB Pathway : The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By inhibiting the proteasome, DSF-Cu prevents IκB degradation, thereby suppressing the activation of the pro-survival NF-κB signaling pathway.[7][12][13]

Caption: Multifaceted anticancer mechanism of Disulfiram-Copper complex.

Quantitative Data Summary

The efficacy of Disulfiram has been quantified in numerous studies across various cancer types.

Table 1: In Vitro Anticancer Efficacy of Disulfiram

| Cancer Type | Cell Line(s) | Treatment | Key Finding(s) | Citation(s) |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | UTSCC-42A, UTSCC-42B | DSF, DSF/Cu²⁺ | IC₅₀ of DSF: 13.96 μM; IC₅₀ of DSF/Cu²⁺: 0.24 μM. Synergistic effect with cisplatin. | [14] |

| Breast Cancer | MDA-MB-231 | DSF-Cu complex | Inhibited cell proliferation by 55%, 65%, and 85% at 5, 10, and 20 μmol/L, respectively. | [15] |

| Glioblastoma (GBM) | Patient-derived | DSF + Auranofin | DSF killed glioma stem cells at low concentrations; auranofin increased DSF efficiency. | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin-resistant | DSF + Cisplatin | Combination was significantly more effective in killing drug-resistant lung cancer stem cells. |[16] |

Table 2: In Vivo & Clinical Anticancer Efficacy of Disulfiram

| Cancer Type | Model | Treatment | Key Finding(s) | Citation(s) |

|---|---|---|---|---|

| Breast Cancer | Mouse Xenograft (MDA-MB-231) | 50 mg/kg/day DSF | Inhibited tumor growth by 74%; inhibited proteasome activity in vivo by 87%. | [10][15] |

| Non-Small Cell Lung Cancer (NSCLC) | Phase IIb Clinical Trial | DSF + Cisplatin/Vinorelbine | Median survival increased to 10 months vs. 7.1 months in the control group. | [17] |

| Glioblastoma (recurrent) | Clinical Trial | DSF + Copper + Chemotherapy | Investigated as an add-on treatment for patients receiving alkylating chemotherapy. | [18] |

| Primary Effusion Lymphoma (PEL) | Mouse Xenograft | DSF | Significantly hindered the initiation and progression of PEL tumors. |[19] |

Experimental Protocols

Protocol 1: In Vivo Breast Cancer Xenograft Study [15]

-

Cell Culture : Human breast cancer MDA-MB-231 cells are cultured under standard conditions.

-

Animal Model : 5-week-old female athymic nude mice are used. Protocols must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Implantation : 5 x 10⁶ MDA-MB-231 cells are injected subcutaneously into one flank of each mouse.

-

Monitoring : Tumor size is measured every other day. Tumor volume (V) is calculated using the formula: V = (L × W²) × 0.5, where L is length and W is width.

-

Treatment Initiation : When xenografts reach a volume of approximately 200 mm³, mice are randomly assigned to control or treatment groups.

-

Drug Administration : The treatment group receives daily administration of 50 mg/kg Disulfiram. The control group receives the solvent vehicle.

-

Endpoint : The experiment is terminated when control tumors reach a predetermined size (e.g., ~1,600 mm³).

-

Analysis : Tumors are excised. Tissue is used for multiple assays, including measuring proteasome activity, immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3), and TUNEL assays to detect DNA fragmentation.

Caption: Experimental workflow for an in vivo cancer xenograft study.

Application in Antiviral Research (COVID-19)

The COVID-19 pandemic spurred significant research into repurposing existing drugs, and Disulfiram was identified as a promising candidate due to its potential to interfere with multiple stages of the SARS-CoV-2 lifecycle.[20]

Core Mechanisms of Action

-

Inhibition of Viral Entry : Molecular and cellular assays have shown that Disulfiram can interrupt the binding of the viral spike protein to its host cell receptor, ACE2.[20] This action blocks the virus from entering host cells, a critical first step in infection.[20]

-

Inhibition of Viral Proteases : Disulfiram inhibits key SARS-CoV-2 enzymes necessary for viral replication, including the main protease (Mpro) and papain-like protease (PLpro).[13][20][21] It achieves this by binding to critical cysteine residues in these enzymes.[13]

-

Anti-inflammatory Effects : Severe COVID-19 is characterized by hyperinflammation and cytokine storms.[22] Disulfiram may mitigate this by inhibiting the NLRP3 inflammasome and blocking gasdermin D, a key protein in pyroptosis (an inflammatory form of cell death), thereby reducing the release of inflammatory cytokines.[13][23] It also appears to reduce the formation of neutrophil extracellular traps (NETs), which contribute to lung injury.[24]

References

- 1. Disulfiram - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. Disulfiram in glioma: Literature review of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repurposing Disulfiram as a Chemo-Therapeutic Sensitizer: Molecular Targets and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alcohol-abuse drug Antabuse kills cancer cells | Karolinska Institutet [news.ki.se]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Disulfiram Acts as a Potent Radio-Chemo Sensitizer in Head and Neck Squamous Cell Carcinoma Cell Lines and Transplanted Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disulfiram, a Clinically Used Anti-Alcoholism Drug and Copper-Binding Agent, Induces Apoptotic Cell Death in Breast Cancer Cultures and Xenografts via Inhibition of the Proteasome Activity | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. Disulfiram in Recurrent Glioblastoma | Clinical Research Trial Listing [centerwatch.com]

- 19. Repurposing alcohol-abuse drug disulfiram for the treatment of KSHV-infected primary effusion lymphoma by activating antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Disulfiram blocked cell entry of SARS-CoV-2 via inhibiting the interaction of spike protein and ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Disulfiram use is associated with lower risk of COVID-19: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. COVID-19 Research: Could Disulfiram- A Drug To Prevent Alcoholism, Aid In Inhibiting Cytokine Storms In COVID-19? - Thailand Medical News [thailandmedical.news]

- 24. Old Drug May Have New Trick: Protecting Against COVID-19 Lung Injury | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

Unlocking Antitumor Potential: A Technical Guide to Disulfamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disulfamide derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant antitumor activity through various mechanisms of action. This technical guide provides an in-depth exploration of the core aspects of their anticancer properties, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Quantitative Analysis of Antitumor Activity

The antitumor efficacy of various this compound derivatives has been quantified against a range of human cancer cell lines. The following tables summarize the cytotoxic and inhibitory activities, providing a comparative overview of their potential.

Table 1: Cytotoxicity of Disulfonamide Derivatives against Human Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Benzene-1,3-disulfonamides | Unspecified derivatives | Breast (MDA-MB-468) | MTT | < 30 | [1] |

| Breast (MCF-7) | MTT | < 128 | [1] | ||

| Cervical (HeLa) | MTT | < 360 | [1] | ||

| Biphenylsulfonamides | Derivative 11 | Colon (HCT116) | Not Specified | 3.29 µg/mL | [2] |

| Lung (H460) | Not Specified | 10 µg/mL | [2] | ||

| Derivative 14 | Colon (HCT116) | Not Specified | 3.789 µg/mL | [2] | |

| Benzenesulfonamides with Triazine Linkers | Compound 12d | Breast (MDA-MB-468) | MTT (Hypoxic) | 3.99 | [3] |

| Compound 12i | Breast (MDA-MB-468) | MTT (Hypoxic) | 1.48 | [3] | |

| Compound 12d | Leukemia (CCRF-CEM) | MTT (Hypoxic) | 4.51 | [3] | |

| Compound 12i | Leukemia (CCRF-CEM) | MTT (Hypoxic) | 9.83 | [3] | |

| Indoline-benzenesulfonamides | Compound 15 | Various | Not Specified | 0.017 - 0.032 | [4] |

| Chalcone-Sulfonamides | Compound 4 | Breast (MCF-7) | MTS | Not specified, but most potent | [5] |

Table 2: Carbonic Anhydrase Inhibition by Disulfonamide Derivatives

| Compound Class | Derivative | hCA Isoform | Kᵢ (nM) | Reference |

| Benzenesulfonamides with Triazine Linkers | Compound 5a | hCA IX | 134.8 | [3] |

| Compound 12i | hCA IX | 38.8 | [3] | |

| Compound 8c | hCA XII | 936.2 | [3] | |

| Benzenesulfonamides with Dual Triazole Moiety | Compound 7a | hCA IX | 170.0 | [6] |

| hCA XII | 149.9 | [6] | ||

| Compound 7d | hCA I | 47.1 | [6] | |

| Compound 7o | hCA II | 35.9 | [6] |

Core Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives' antitumor activity.

Synthesis of Disulfonamide Derivatives

General Procedure for the Synthesis of Biphenylsulfonamides:

A common synthetic route involves the reaction of 4,4′-biphenyl-disulfonyl chloride with the desired aromatic or heterocyclic sulfonamide containing a free amino group.[2]

-

A mixture of 0.1 mole of 4,4′-biphenyl-disulfonyl chloride, 0.2 mole of the respective amino-sulfonamide (e.g., 4-aminobenzenesulfonamide), and 0.2 moles of pyridine are refluxed in dry ether (250 mL) for 4 hours.[2]

-

After cooling, the reaction mixture is filtered to remove the precipitated pyridine hydrochloride.

-

The ether solution is then evaporated to dryness.

-